4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide
Description
This sulfonamide derivative features a trifluoromethyl-substituted benzene sulfonamide core linked to a 4-methylphenyl-substituted thiazole ring via an ethyl spacer. The 4-fluoro and trifluoromethyl groups enhance its lipophilicity and metabolic stability, while the thiazole ring contributes to conformational rigidity.
Properties
IUPAC Name |
4-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N2O2S2/c1-12-3-5-14(6-4-12)19-26-13(2)18(29-19)9-10-25-30(27,28)15-7-8-17(21)16(11-15)20(22,23)24/h3-8,11,25H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDSRAFOSJVMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluoro-3-(Trifluoromethyl)Benzenesulfonyl Chloride
The sulfonamide group originates from the corresponding sulfonyl chloride. Patent US7199257B1 details the preparation of analogous fluorophenylsulfonyl chlorides via chlorosulfonation. For this compound, 4-fluoro-3-(trifluoromethyl)benzene is treated with chlorosulfonic acid under controlled conditions (0–5°C, 4–6 h), yielding the sulfonyl chloride intermediate. Purification via recrystallization from dichloromethane/hexane mixtures ensures high electrophilic reactivity for subsequent amidation.
Preparation of 2-[4-Methyl-2-(4-Methylphenyl)-1,3-Thiazol-5-yl]Ethylamine
The thiazole-ethylamine moiety is synthesized via Hantzsch thiazole cyclization. A reported protocol (PMC9462268) involves reacting 4-methylphenyl thioamide with α-bromo-4-methylacetophenone in ethanol at reflux (12 h), forming 4-methyl-2-(4-methylphenyl)-1,3-thiazole. Subsequent bromination at the 5-position using N-bromosuccinimide (NBS) in CCl₄, followed by nucleophilic displacement with ethylenediamine in DMF, yields the primary amine.
Sulfonamide Coupling Strategies
Direct Amidation of Sulfonyl Chloride
The most straightforward method involves reacting the sulfonyl chloride (1.1) with the thiazole-ethylamine (1.2) in a polar aprotic solvent (e.g., DCM or THF) with a tertiary amine base (pyridine or Et₃N). Patent WO2022056100A1 demonstrates this approach for analogous sulfonamides, achieving yields of 68–75% after column chromatography (SiO₂, ethyl acetate/hexane). Critical parameters include:
- Temperature: 0°C to room temperature.
- Stoichiometry: 1.2 equiv sulfonyl chloride to amine.
- Reaction time: 4–6 h.
Microwave-Assisted Coupling
PMC6259578 reports accelerated sulfonamide formation using microwave irradiation (100°C, 30 min) in DMF with K₂CO₃ as base. This method reduces side products like sulfonate esters, enhancing purity (≥95% by HPLC).
Optimization of Reaction Conditions
Solvent Effects
Comparative studies (PMC10253812) highlight solvent impacts:
Catalytic Enhancements
Adding catalytic DMAP (4-dimethylaminopyridine, 0.1 equiv) accelerates the coupling by stabilizing the transition state, as evidenced in PMC9462268. This modification boosts yields to 82–85%.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with retention time = 12.4 min.
Scale-Up Considerations and Industrial Feasibility
Continuous Flow Synthesis
Adopting flow chemistry (PMC10253812) minimizes exothermic risks during sulfonyl chloride formation. A tubular reactor with residence time 15 min (40°C, 2 bar pressure) achieves 90% conversion.
Cost-Effective Purification
Recrystallization from ethanol/water (3:1) replaces column chromatography for large batches, reducing solvent waste.
Challenges and Alternative Routes
Competing Side Reactions
Over-sulfonation at the benzene ring’s para-position is mitigated by using excess chlorosulfonic acid (3.0 equiv) and short reaction times.
Thiazole Ring Functionalization
Alternative routes (PMC6259578) employ pre-formed thiazole bromides in Suzuki-Miyaura couplings, though this introduces palladium contamination concerns.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiazoles.
Scientific Research Applications
4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections or cancer.
Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues from Sulfonamide and Heterocyclic Families
The compound shares functional and structural motifs with sulfonamide-triazole hybrids, thiazole-containing derivatives, and fluorinated aromatics. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogues (e.g., compounds [7–9] in ).
- Acidity: The sulfonamide group (pKa ~10) is less acidic than thiols (pKa ~8) but more acidic than carboxamides.
- Solubility : Fluorinated aromatic rings reduce aqueous solubility relative to hydroxyl or amine-substituted analogues.
Bioactivity Implications (Hypothetical)
- Enzyme Inhibition: Sulfonamides are known carbonic anhydrase or cyclooxygenase inhibitors. The trifluoromethyl group may improve target affinity over chloro/bromo substituents (e.g., compounds [4–6] in ) .
- Antimicrobial Activity : Thiazole rings (as in the target) and triazoles (e.g., 827593-21-5) are associated with antimicrobial properties due to heterocycle-mediated interactions with microbial enzymes .
Biological Activity
The compound 4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic molecule notable for its unique structural features, including a sulfonamide group and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Structural Characteristics
The molecular structure of the compound is characterized by:
- A thiazole ring, which is known for its diverse biological activities.
- A sulfonamide group that enhances solubility and biological interactions.
- Fluorine substituents which can significantly influence the pharmacokinetic properties and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Methylphenyl)-1,3-thiazole | Methyl-substituted thiazole | Antitumor activity |
| Benzene sulfonamide derivatives | Sulfonamide group | Carbonic anhydrase inhibition |
| 4-Fluoro-N-(thiazolyl)benzenesulfonamide | Fluorinated sulfonamide | Anticonvulsant properties |
The unique combination of structural elements in this compound may lead to distinct pharmacological profiles compared to other similar compounds.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds related to this structure have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation was evaluated using human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines, showing promising results with IC50 values indicating effective inhibition .
Antimicrobial Properties
The sulfonamide functionality is well-known for its antimicrobial activities. Compounds derived from sulfonamides have been shown to exhibit potent antibacterial effects against various pathogens. For example, studies have reported that similar thiazole-containing compounds can inhibit bacterial growth effectively, suggesting that this compound may also possess significant antimicrobial properties .
Case Studies and Research Findings
- Anticancer Studies : In a comparative study, the compound exhibited a log GI50 value of approximately -6.0 against breast cancer cells, indicating strong cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
- Mechanistic Insights : The mechanism of action appears to involve the inhibition of key enzymes involved in tumor growth and proliferation. This was supported by assays that demonstrated the compound's ability to interfere with cellular signaling pathways critical for cancer cell survival .
- Inhibition of Carbonic Anhydrase : The sulfonamide group has been linked to carbonic anhydrase inhibition, which is crucial for regulating pH and fluid balance in tissues. This property could be leveraged for therapeutic applications in conditions such as glaucoma and edema.
Q & A
Q. What methodologies address challenges in multi-step synthesis scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
